![molecular formula C13H17N3O2 B4368653 methyl 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4368653.png)
methyl 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Overview
Description
Methyl 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a pyrazolo[3,4-b]pyridine derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of methyl 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of various enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone and vasodilation.
Biochemical and Physiological Effects:
Methyl 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate in lab experiments is its high potency and selectivity towards its target enzymes. However, the compound has some limitations, including its solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on methyl 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. One of the areas of interest is the development of new synthetic methods for the compound, which can improve its yield and purity. Another area of research is the identification of new targets for the compound, which can expand its potential applications in various fields, including drug discovery and development. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.
In conclusion, methyl 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a promising compound that has shown potential applications in various fields, including medicinal chemistry, drug discovery, and development. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. However, further research is needed to fully understand the compound's potential and limitations and to identify new targets for its applications.
Scientific Research Applications
Methyl 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been extensively studied for its potential applications in various fields. One of the major applications is in the field of medicinal chemistry, where the compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
methyl 3,6-dimethyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-5-6-16-12-11(9(3)15-16)10(13(17)18-4)7-8(2)14-12/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHNBHDYVPIZDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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